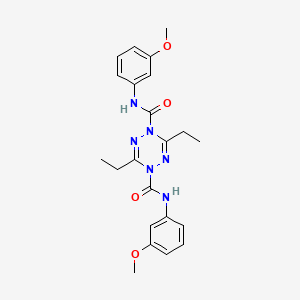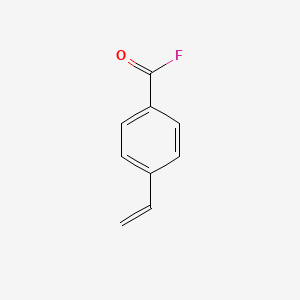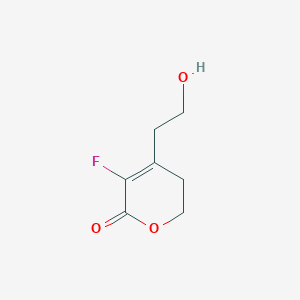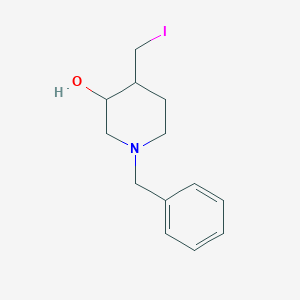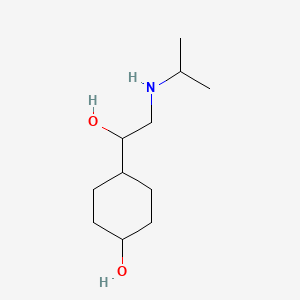
Ethanol, 2-isopropylamino-1-(4-hydroxyhexyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-alpha-(isopropylaminomethyl)cyclohexanemethanol is an organic compound with the molecular formula C11H23NO2 and a molecular weight of 201.31 . This compound is known for its unique structure, which includes a cyclohexane ring substituted with a hydroxyl group, an isopropylaminomethyl group, and a methanol group. It is often used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-alpha-(isopropylaminomethyl)cyclohexanemethanol typically involves the reaction of cyclohexanone with isopropylamine and formaldehyde under controlled conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction step.
Industrial Production Methods
In an industrial setting, the production of 4-Hydroxy-alpha-(isopropylaminomethyl)cyclohexanemethanol may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxy-alpha-(isopropylaminomethyl)cyclohexanemethanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted cyclohexane derivatives.
Applications De Recherche Scientifique
4-Hydroxy-alpha-(isopropylaminomethyl)cyclohexanemethanol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 4-Hydroxy-alpha-(isopropylaminomethyl)cyclohexanemethanol involves its interaction with specific molecular targets and pathways. The hydroxyl and amine groups in the compound can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their activity and function. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexanemethanol: A similar compound with a hydroxyl group but lacking the isopropylaminomethyl group.
4-Hydroxycyclohexanemethanol: Similar structure but without the isopropylaminomethyl group.
Isopropylaminomethylcyclohexane: Lacks the hydroxyl group but contains the isopropylaminomethyl group.
Uniqueness
4-Hydroxy-alpha-(isopropylaminomethyl)cyclohexanemethanol is unique due to the presence of both the hydroxyl and isopropylaminomethyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for a wide range of chemical reactions and interactions, making it a versatile compound in scientific research.
Propriétés
Numéro CAS |
63980-63-2 |
|---|---|
Formule moléculaire |
C11H23NO2 |
Poids moléculaire |
201.31 g/mol |
Nom IUPAC |
4-[1-hydroxy-2-(propan-2-ylamino)ethyl]cyclohexan-1-ol |
InChI |
InChI=1S/C11H23NO2/c1-8(2)12-7-11(14)9-3-5-10(13)6-4-9/h8-14H,3-7H2,1-2H3 |
Clé InChI |
VZSFNWNPGOTXER-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NCC(C1CCC(CC1)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


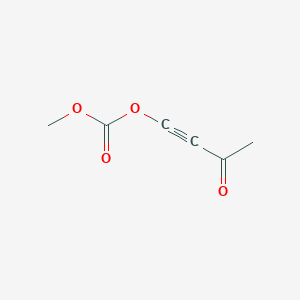
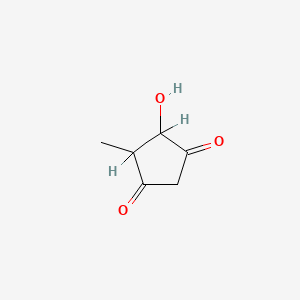
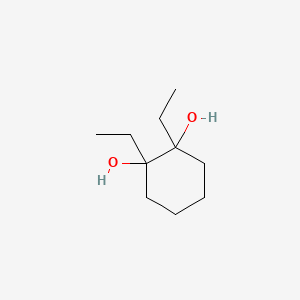
![4-Amino-2-(3,4-dimethoxyphenyl)-5H-chromeno[4,3-d]pyrimidin-5-one](/img/structure/B13952027.png)
![2-Amino[1,1'-azobisnaphthalene]](/img/structure/B13952031.png)

![8-(1-Methylethylidene)bicyclo[5.1.0]octane](/img/structure/B13952039.png)
![2-Cyclopropyl-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13952053.png)
![5-Methyl-2-phenyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine](/img/structure/B13952061.png)
